molecular formula C8H9ClF3N3O B2746920 N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride CAS No. 1340588-46-6

N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride

Cat. No.: B2746920
CAS No.: 1340588-46-6
M. Wt: 255.63
InChI Key: VVMPRQUZPCWSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Trifluoromethoxy)phenyl]guanidine hydrochloride (CAS 42823-09-6) is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the guanidine class of compounds, which are recognized for their diverse biological activities. Guanidine derivatives are frequently explored for their potential to modulate various cellular pathways and receptor systems. For instance, structurally related guanidine compounds have been investigated as potential antagonists for muscarinic receptors (specifically M2 and M4 subtypes) and histamine H3 receptors , indicating their utility in neuroscience research for studying cognitive disorders and cholinergic transmission. Furthermore, biguanide compounds, a closely related class, are known for their ability to inhibit mitochondrial oxidative phosphorylation and are being studied in oncology research. The presence of the trifluoromethoxy (OCF3) group on the phenyl ring is a strategically important modification in drug discovery. This group is often incorporated to influence the compound's electronic properties, metabolic stability, and lipophilicity, which can enhance its affinity for biological targets and improve its pharmacokinetic profile . Researchers can utilize this compound as a key synthetic intermediate or as a pharmacophore for developing novel therapeutic agents targeting a range of diseases, including cancer and metabolic disorders . It serves as a valuable tool for probing structure-activity relationships (SAR) and for the synthesis of more complex molecules in discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)15-6-3-1-5(2-4-6)14-7(12)13;/h1-4H,(H4,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMPRQUZPCWSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340588-46-6
Record name N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoromethoxy group .

Scientific Research Applications

Enzyme Inhibition and Receptor Binding

Research has indicated that N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride may exhibit biological activities such as enzyme inhibition and receptor binding. These properties are being investigated for potential therapeutic applications, particularly in neurology and pharmacology. The compound has been shown to enhance the release of acetylcholine following nerve impulses, influencing muscle cell membrane dynamics.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of guanidine compounds exhibit antimicrobial properties. For instance, certain phenylguanidine derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A notable study found that compounds with similar structures displayed minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus .

Study on Anti-inflammatory Effects

A study focusing on the anti-inflammatory potential of guanidine derivatives highlighted their ability to modulate inflammatory responses in animal models. Specifically, tetrahydroquinoline derivatives were shown to reduce disease severity in models of rheumatoid arthritis by affecting Th17 cell responses. This suggests that this compound could be a viable candidate for treating autoimmune diseases .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal favorable bioavailability for related compounds, indicating potential for oral therapeutic applications. For example, one study reported an oral bioavailability of approximately 48% in mice for a structurally similar compound, suggesting that this compound may also exhibit similar pharmacokinetic properties.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionPotential inhibition of specific enzymes involved in neurotransmitter release
Antimicrobial ActivityEffective against MRSA with MICs as low as 0.5 µg/mL
Anti-inflammatory EffectsModulates Th17 cell responses in rheumatoid arthritis models
PharmacokineticsOral bioavailability around 48% in related compounds

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to activate AMP-activated protein kinase (AMPK), leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The trifluoromethoxy group enhances the compound’s biological activity by increasing its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
N-[4-(Trifluoromethoxy)phenyl]guanidine HCl 915071-42-0 C₈H₈ClF₃N₄O 296.63 -OCF₃ High lipophilicity; strong electron-withdrawing effects; enhanced acidity
4-(Trifluoromethyl)phenylbiguanide HCl 18960-29-7 C₉H₁₀ClF₃N₅ 297.66 -CF₃ Similar lipophilicity to -OCF₃; reduced hydrogen-bonding capacity
N-4-Chlorophenylguanidine HCl 14279-91-5 C₇H₈Cl₂N₃ 206.07 -Cl Moderate electron-withdrawing effects; lower molecular weight
N′′-(4-Methoxyphenyl)-trimethylguanidine Not provided C₁₇H₂₁N₃O 283.37 -OCH₃ Electron-donating group; planar geometry deviations in crystal structure
N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine HCl 2089255-79-6 C₁₃H₂₀ClN₅O 297.79 -Acetylpiperazine Bulky substituent; altered pharmacokinetics

Key Observations :

  • Electron Effects : The -OCF₃ group in the target compound exhibits stronger electron-withdrawing effects compared to -Cl (in N-4-chlorophenylguanidine) or -OCH₃ (in methoxy analogs), influencing its reactivity in electrophilic substitutions .
  • Crystal Packing: Structural studies of methoxy analogs (e.g., ) reveal non-classical C–H···O hydrogen bonds, suggesting similar intermolecular interactions in the target compound’s solid state .

Biological Activity

N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews various studies that have explored the compound's biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C8H8F3N3·HCl
  • Molecular Weight : 223.62 g/mol

The trifluoromethoxy group (-OCF3) enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of trifluoromethoxy-containing biguanide derivatives, including this compound. Research indicates that these compounds exhibit significant anti-proliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is believed to involve the activation of AMP-activated protein kinase (AMPK), leading to the inhibition of the mTOR/p70S6K/4EBP1 signaling pathway, which is crucial for cell growth and proliferation .
  • Cell Line Studies : In vitro studies demonstrated that compounds with similar structures significantly inhibited colony formation in bladder and ovarian cancer cell lines at concentrations ranging from 0.5 to 4.0 μM .
  • IC50 Values : Table 1 summarizes the IC50 values for various derivatives, indicating their potency against different cancer cell lines:
CompoundCell LineIC50 (μM)
6CT240.5
7CUMUC30.75
8CJ821.0

Receptor Modulation

The compound has also been studied for its interaction with sigma receptors, which are implicated in various neurological and psychiatric disorders.

  • Selectivity : Trifluoromethoxy-substituted phenylethylene diamines have shown excellent selectivity as sigma receptor ligands, providing a basis for exploring their use in treating cocaine addiction and other related conditions .

Study on Anticancer Efficacy

In a detailed study focusing on triple-negative breast cancer (TNBC), this compound derivatives were evaluated for their efficacy in inhibiting tumor growth in preclinical models. The findings indicated that these compounds could significantly reduce tumor size without systemic toxicity, showcasing their therapeutic potential .

Pharmacokinetics

Pharmacokinetic studies revealed that certain derivatives exhibited a short half-life in vivo, suggesting rapid metabolism which may limit their therapeutic application unless modified for improved stability .

Q & A

Q. What synthetic routes are recommended for N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride, and what are the critical steps?

  • Methodological Answer : A common approach involves starting with 4-(trifluoromethoxy)aniline. Key steps include:

Nitration/Functionalization : Introduce reactive groups (e.g., nitro) to the aromatic ring for subsequent reduction to an amine .

Guanidine Introduction : React the intermediate amine with a guanidine precursor (e.g., cyanamide or thiourea derivatives) under acidic conditions.

Hydrochloride Salt Formation : Treat the freebase guanidine with HCl to yield the hydrochloride salt .

  • Critical Considerations :
  • Purity of intermediates (monitor via TLC or HPLC, as in ).
  • Use anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., 1^1H and 13^13C NMR for aromatic protons and trifluoromethoxy group identification) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays; see ).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H+^+] or [M-Cl^-] ions) .
  • Elemental Analysis : Validate stoichiometry of C, H, N, and Cl .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers with desiccants at -20°C in a dry, ventilated environment to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation or dermal exposure .
  • Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and light conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Purity Analysis : Use orthogonal methods (e.g., HPLC + NMR) to rule out impurities (common in guanidine derivatives; see ).
  • Assay Optimization : Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability .
  • Structural Analog Comparison : Test analogs (e.g., N-(4-cyanophenyl)guanidine hydrochloride ) to identify structure-activity relationships (SAR) influencing activity .

Q. What strategies optimize the guanylation step in synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents (e.g., EDCI/HOBt vs. DCC) to improve yields .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
  • Temperature Control : Maintain 0–5°C during exothermic reactions to prevent side products .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. How can computational methods aid in designing derivatives with enhanced activity?

  • Methodological Answer :
  • Molecular Docking : Model interactions with target receptors (e.g., ion channels or enzymes) to prioritize substituents (e.g., trifluoromethoxy vs. methoxy groups) .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity data .
  • ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in buffered solutions (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol) .
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew measurements .
  • Reference Standards : Compare with structurally similar compounds (e.g., guanidine hydrochloride ) to validate methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.